Cas no 62314-67-4 (7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene)
62314-67-4 structure
Product Name:7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene
Número CAS:62314-67-4
MF:C20H14O2
Megavatios:286.323965549469
CID:2189685
PubChem ID:104853
Update Time:2025-04-21
7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene Propiedades químicas y físicas
Nombre e identificación
-
- 7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, (7S,8S)-
- Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+-)-trans-
- Benzo[a]pyrene-trans-7,8-dihydrodiol
- SCHEMBL3343813
- 61443-57-0
- 62314-67-4
- NIOSH/DJ6307000
- CCRIS 77
- (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- TRANS-BENZO[A]PYRENE-7,8-DIHYDRODIOL
- CCRIS 788
- trans-Benzo(a)pyrene-7,8-dihydrodiol
- (+-)-trans-BP 7,8-dihydrodiol
- CCRIS 792
- (+)-Benzo(a)pyrene-7,8-dihydrodiol
- (+)-Benzo(a)pyrene-7S,8S-dihydrodiol
- trans-7,8-Dihydroxy-7,8-dihydro-benzo(a)pyrene
- 7,8-Dihydrobenzo(a)pyrene-7-beta,8-alpha-diol
- Benzo(a)pyrene-7-beta,8-alpha-diol, 7,8-dihydro-
- (+/-)-TRANS-7,8-DIHYDROBENZO[A]PYRENE-7,8-DIOL
- (+-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, (7R,8R)-rel-
- trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene (>90%)
- (7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol
- (+/-)-Benzo(a)pyrene-7,8-dihydrodiol
- (+/-)-TRANS-BENZO(A)PYRENE-7,8-DIHYDRODIOL
- trans-7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene
- DJ63070000
- Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+)-trans-
- 57404-88-3
- Benzo(a)pyrene-7,8-dihydrodiol, (E)-
- (+,-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
- (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- 7-beta,8-alpha-Hydroxy-7,8-dihydrobenzo(a)pyrene
- CHEMBL165048
- trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- (+)-TRANS-BENZO(A)PYRENE-7,8-DIHYDRODIOL
- (+)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- (+)-TRANS-7,8-DIHYDROBENZO[A]PYRENE-7,8-DIOL
- (5S,6S)-pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(18),2(7),3,8,10,12,14,16,19-nonaene-5,6-diol
- Rel-(7S,8S)-7,8-dihydrobenzo[pqr]tetraphene-7,8-diol
- (+)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
- (+/-)-trans-7,8-Dihydroxy-7,8-dihyrobenzo(a)pyrene
- Benzo(a)pyrene-trans-7,8-dihydrodiol
- BENZO(a)PYRENE, 7,8-DIHYDRO-7,8-DIHYDROXY-, (E)-
- Benzo(a)pyrene-trans-7,8-diol
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, trans-
- (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene
- trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene
- (+)-7S,8S-Dihydroxy-7,8-dihydrobenzo(a)pyrene
-
- Renchi: 1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1
- Clave inchi: YDXRLMMGARHIIC-PXNSSMCTSA-N
- Sonrisas: O[C@@H]1[C@H](C=CC2C3C=CC4C=CC=C5C=CC(=CC=21)C=3C=45)O
Atributos calculados
- Calidad precisa: 286.099
- Masa isotópica única: 286.099
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 0
- Complejidad: 472
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 40.5A^2
- Xlogp3: 3.9
Propiedades experimentales
- Denso: 1.1197 (rough estimate)
- Punto de ebullición: 388.69°C (rough estimate)
- Punto de inflamación: 268.6°C
- índice de refracción: 1.7580 (estimate)
7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene Literatura relevante
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
62314-67-4 (7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote